4,4-Difluorocyclohexaneethanamine
CAS No.: 1054314-53-2
Cat. No.: VC2865978
Molecular Formula: C8H15F2N
Molecular Weight: 163.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1054314-53-2 |
|---|---|
| Molecular Formula | C8H15F2N |
| Molecular Weight | 163.21 g/mol |
| IUPAC Name | 2-(4,4-difluorocyclohexyl)ethanamine |
| Standard InChI | InChI=1S/C8H15F2N/c9-8(10)4-1-7(2-5-8)3-6-11/h7H,1-6,11H2 |
| Standard InChI Key | GNHDMWBANSWSNL-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1CCN)(F)F |
| Canonical SMILES | C1CC(CCC1CCN)(F)F |
Introduction
4,4-Difluorocyclohexaneethanamine, also known as 2-(4,4-difluorocyclohexyl)ethanamine, is a chemical compound with the molecular formula C₈H₁₅F₂N. It is a derivative of cyclohexane, featuring two fluorine atoms at the 4,4-position and an ethanamine side chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and properties.
Synthesis
The synthesis of 4,4-difluorocyclohexaneethanamine typically involves the reaction of 4,4-difluorocyclohexane with appropriate reagents to introduce the ethanamine side chain. Specific synthesis methods may vary depending on the desired yield and purity.
Applications
This compound can serve as a building block in organic synthesis, particularly in the development of pharmaceuticals or materials science. Its fluorinated structure makes it useful for creating compounds with specific biological or physical properties.
Parent Compound
The parent compound of 4,4-difluorocyclohexaneethanamine is 4,4-difluorocyclohexane, which lacks the ethanamine side chain. This parent compound can be used as a starting material for synthesizing various derivatives.
Hydrochloride Salt
The hydrochloride salt of 4,4-difluorocyclohexaneethanamine is commonly referenced due to its stability and ease of handling. It is identified by the CAS number 1780237-68-4 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume